

# Historical Toxicology of Phenocoll: A Technical Review

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## Compound of Interest

Compound Name: **Phenocoll**  
Cat. No.: **B093605**

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## Introduction

**Phenocoll**, a derivative of phenetidine, was introduced in the late 19th century as an antipyretic and analgesic agent. Its clinical use, however, was short-lived, and detailed toxicological data from the era of its use are scarce in modern scientific literature. This technical guide provides a comprehensive overview of the available historical toxicological information on **Phenocoll**. Due to the limited specific data on **Phenocoll**, this report also includes a review of the toxicological profile of the closely related and more extensively studied compound, Phenacetin, to offer a broader context for understanding the potential toxicities of this class of p-aminophenol derivatives.

## Quantitative Toxicology Data

Efforts to locate specific quantitative toxicology data for **Phenocoll**, such as median lethal dose (LD<sub>50</sub>) values from historical records, have been largely unsuccessful. The scientific literature from the late 19th and early 20th centuries often lacks the standardized quantitative toxicological assessments that are common today.

In contrast, some historical quantitative data is available for the related compound, Phenacetin.

Table 1: Historical Acute Toxicity Data for Phenacetin

Species	Route of Administration	LD50	Reference
Rat	Oral	1.65 g/kg	<a href="#">[1]</a>
Mouse	Oral	1.22 g/kg	<a href="#">[1]</a>

Note: This data is for Phenacetin, not **Phenocoll**. Direct extrapolation of these values to **Phenocoll** is not recommended due to differences in chemical structure.

## Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **Phenocoll** from the historical literature are not readily available. Early toxicological assessments were often observational and lacked the detailed methodological descriptions required by modern standards.

For context, a general outline of the type of acute toxicity testing that would have been conducted in the mid-20th century for a compound like Phenacetin is described below.

## General Protocol for Acute Oral Toxicity (circa mid-20th Century)

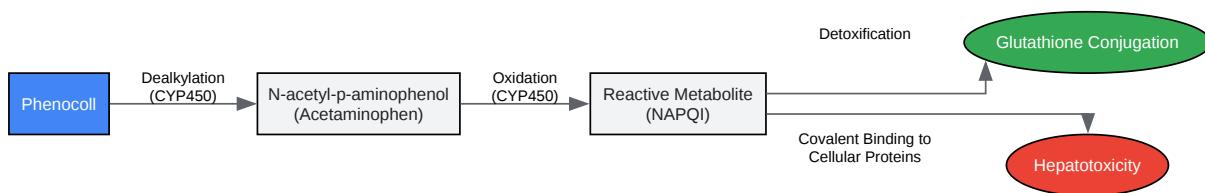
- **Test Animals:** Typically rats or mice, often of a single sex or mixed sexes without specific randomization.
- **Housing:** Animals were housed in standard cages with access to food and water.
- **Dosage:** The test substance (e.g., Phenacetin) was administered orally, often as a suspension or solution in water or oil, via gavage. A range of doses would be tested on different groups of animals.
- **Observation Period:** Animals were observed for a period of 7 to 14 days for signs of toxicity and mortality.
- **Endpoints:** The primary endpoint was mortality. Observations of clinical signs of toxicity (e.g., sedation, ataxia, changes in respiration) were also recorded.

- Data Analysis: The LD50 was calculated using graphical methods from the observed mortality data.

## Signaling Pathways and Experimental Workflows

Information on the specific signaling pathways affected by **Phenocoll** from historical literature is non-existent, as the concept of molecular signaling pathways was not yet developed.

To illustrate a modern understanding of the metabolism of related aromatic amines, a generalized metabolic pathway for a compound like Phenacetin is presented below. The metabolism of **Phenocoll** would likely involve similar enzymatic processes.



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Caption: Generalized metabolic pathway of a p-aminophenol derivative.

## Adverse Effects Reported in Historical Literature

Historical medical reports on **Phenocoll** describe several adverse effects, although these are typically anecdotal and lack the rigorous analysis of modern pharmacovigilance. The most commonly reported adverse effects include:

- Cyanosis: A bluish discoloration of the skin due to the formation of methemoglobin. This was a frequently noted side effect of many aniline derivatives.
- Skin Rashes: Various forms of cutaneous reactions were reported.
- Gastrointestinal Disturbances: Nausea and vomiting were occasionally observed.

It is important to note that the manufacturing processes for pharmaceuticals in the late 19th and early 20th centuries were not as refined as they are today, and impurities may have contributed to the observed adverse effects.

## Conclusion

The available historical toxicological data for **Phenocoll** is sparse and largely qualitative. While it was used clinically for a period, detailed and quantitative safety assessments comparable to modern standards were not conducted or recorded. The toxicological profile of the related compound, Phenacetin, which has been more extensively studied, reveals significant concerns, including nephrotoxicity and carcinogenicity, leading to its eventual withdrawal from the market. While not directly applicable to **Phenocoll**, this information provides a valuable cautionary context for this class of compounds. Further research into digitized historical archives of medical and chemical journals may yet uncover more specific data on the toxicology of **Phenocoll**.

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## References

- 1. The toxicity of phenacetin at the range of the oral LD50(100 days) in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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